11-Methylbenzo[a]pyrene is classified as a carcinogen due to its ability to induce mutations in DNA and promote tumor formation. It falls under the category of polycyclic aromatic hydrocarbons, which are organic compounds containing multiple fused aromatic rings. Its structural modifications lead to different biological interactions and toxicological profiles compared to other PAHs.
The synthesis of 11-Methylbenzo[a]pyrene can be achieved through several methods, with the most notable being photochemical cyclization and alkylation reactions.
The molecular structure of 11-Methylbenzo[a]pyrene consists of five fused aromatic rings with a methyl group attached at the 11-position. Its chemical formula is .
11-Methylbenzo[a]pyrene participates in various chemical reactions typical of PAHs:
The mechanism by which 11-Methylbenzo[a]pyrene exerts its carcinogenic effects involves several steps:
These properties are crucial for understanding its behavior in environmental contexts and biological systems.
11-Methylbenzo[a]pyrene has several scientific applications:
11-Methylbenzo[a]pyrene (CAS Registry Number: 16757-80-5) is a methylated derivative of benzo[a]pyrene (BaP), belonging to the class of polycyclic aromatic hydrocarbons (PAHs). Its molecular formula is C₂₁H₁₄, with a molecular weight of 266.34 g/mol. The compound features a five-ring fused aromatic system, where a methyl group (–CH₃) is attached at the 11th carbon position of the benzo[a]pyrene backbone. This structural modification alters its electronic distribution and steric profile compared to its parent compound.
Table 1: Chemical Identity of 11-Methylbenzo[a]pyrene
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 11-Methylbenzo[a]pyrene |
Synonyms | 6-Methyl-3,4-benzpyrene; 11-Methylbenzo[a]pyrene |
Molecular Formula | C₂₁H₁₄ |
Molecular Weight | 266.34 g/mol |
CAS Registry Number | 16757-80-5 |
Beilstein Reference | 2109259 |
Wisswesser Line Notation | L D6 B6666 2AB TJ T1 |
The methylation at the 11th position influences its chemical reactivity. Unlike unsubstituted BaP, where carcinogenicity primarily arises from metabolic activation at the "bay region" (C10-C11), the methyl group in 11-MeB[a]P sterically hinders epoxidation at this site. This shifts metabolic activity toward alternative positions like the "K-region" (C4-C5) or the methyl group itself, forming hydroxylated intermediates [2] [7].
11-Methylbenzo[a]pyrene emerged as a compound of interest during structural-activity relationship (SAR) studies of PAHs in the 1960s–1980s. Early investigations focused on how alkyl substitutions modulate the carcinogenic potency of parent PAHs. Key milestones include:
These studies positioned 11-MeB[a]P as a model compound for probing how alkylation influences PAH reactivity. Unlike non-methylated BaP (a known human carcinogen), 11-MeB[a]P exhibited "equivocal tumorigenic" activity in early models, suggesting methylation could either enhance or suppress carcinogenicity depending on the substitution site [6] [7]. Notably, isomers like 7-methylbenz[a]anthracene showed higher activity, underscoring that position-specific methylation dictates biological outcomes.
Table 2: Key Historical Research Findings on 11-Methylbenzo[a]pyrene
Year | Study System | Major Finding | Significance |
---|---|---|---|
1968 | Mouse subcutaneous model | 72 mg/kg induced local tumors | First evidence of in vivo tumorigenicity |
1983 | Hamster lung fibroblasts | 500 nmol/L caused somatic mutations | Confirmed direct DNA damage in mammalian cells |
1987 | Salmonella typhimurium (Ames) | 25 μg/plate induced frameshift mutations | Demonstrated bacterial mutagenicity |
Methylation profoundly alters the metabolic activation pathways and DNA-adduct formation mechanisms of PAHs:
Steric and Electronic Modulation:The methyl group at C-11 in 11-MeB[a]P obstructs epoxidation at the adjacent BaP bay region (C10-C11). This shifts metabolic activity toward the K-region (C4-C5) or benzylic oxidation, yielding intermediates like 11-hydroxymethyl or 11-sulfooxymethyl derivatives. These pathways generate electrophiles capable of forming DNA adducts, albeit with distinct stereochemistry compared to BaP’s diol epoxides [7] [3].
Altered Carcinogenic Potential:While BaP is a definitive human carcinogen (IARC Group 1), methylated isomers like 11-MeB[a]P exhibit variable activity. For example:
Methylation at sterically hindered sites (e.g., C-11 in BaP) may reduce DNA-adduct formation efficiency but facilitate alternative activation routes [7].
Role in Epigenetic Toxicity:Like BaP, 11-MeB[a]P may influence epigenetic machinery. BaP exposure dysregulates DNA methyltransferases (DNMT1, DNMT3A), causing global hypomethylation and promoter-specific hypermethylation of tumor suppressors (e.g., RAR-β2). Although direct studies on 11-MeB[a]P are limited, its structural similarity suggests potential to alter DNMT expression or TET-mediated demethylation, contributing to oncogene activation [5] [1].
Comparative Isomer Effects:Benzo[e]pyrene (B[e]P), a non-bay-region isomer of BaP, exhibits minimal carcinogenicity due to its inability to form sterically unhindered diol epoxides or activate the aryl hydrocarbon receptor (AhR). In contrast, 11-MeB[a]P retains AhR affinity due to its planar core structure, enabling cytochrome P450 induction (e.g., CYP1A1) and oxidative stress—a key pathway in cardiovascular toxicity and epigenetic dysregulation [7] [5].
Thus, 11-methylbenzo[a]pyrene serves as a critical tool for understanding how alkylation fine-tunes PAH reactivity, metabolic fate, and cellular outcomes. Its study underscores that minor structural changes can pivotally influence molecular interactions with biological targets, driving divergent toxicological profiles.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0